molecular formula C22H21F3N6O3S B1663144 ML328

ML328

Cat. No.: B1663144
M. Wt: 506.5 g/mol
InChI Key: USYVBPXJSBDUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

. The synthetic route typically includes the following steps:

the synthetic route described above can be scaled up for larger-scale production if needed .

Chemical Reactions Analysis

ML328 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different properties .

Biological Activity

ML328 is a novel small-molecule compound recognized for its dual inhibitory activity against bacterial helicase-nuclease enzymes, specifically AddAB and RecBCD. These enzymes play crucial roles in bacterial DNA repair and recombination processes, making them attractive targets for developing new antimicrobial agents. The compound is derived from pipemidic acid thiourea and has shown promise in various biological assays, indicating its potential as a therapeutic agent against multidrug-resistant (MDR) bacterial strains.

This compound functions primarily by inhibiting the activities of AddAB and RecBCD, which are essential for bacterial survival and pathogenicity. The compound's mechanism involves blocking the enzymatic functions necessary for DNA repair, thereby sensitizing bacteria to other antibiotics and potentially reducing the emergence of resistance.

  • Half-maximal Inhibition Concentrations (IC50) :
    • RecBCD : 25 μM
    • AddAB : 5 μM

These values indicate that this compound is a potent inhibitor, particularly of the AddAB enzyme, which is critical for bacterial virulence .

Efficacy Against Multidrug-Resistant Strains

Recent studies have highlighted this compound's effectiveness against various MDR strains. For instance, it has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains, demonstrating significant antibacterial activity. Its ability to inhibit the SOS response—a cellular mechanism that facilitates DNA repair in response to stress—further enhances its potential as an antimicrobial agent .

Comparative Studies

The following table summarizes the biological activity of this compound compared to other known inhibitors:

CompoundTarget EnzymeIC50 (μM)Notes
This compoundRecBCD25Dual inhibitor; significant activity against MDR strains
This compoundAddAB5First-in-class inhibitor; enhances antibiotic efficacy
IMP-1700RecBCDTBDMore potent than this compound; developed from SAR studies
AdozelesinRecBCDTBDNon-selective; high cytotoxicity due to DNA-alkylation

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study: MRSA Infection
    A clinical isolate of MRSA was treated with this compound in combination with ciprofloxacin. The results indicated a significant reduction in bacterial load compared to ciprofloxacin alone, suggesting that this compound enhances the efficacy of existing antibiotics .
  • Case Study: E. coli Resistance
    In laboratory settings, E. coli strains resistant to multiple antibiotics were subjected to treatment with this compound. The compound not only inhibited growth but also restored sensitivity to previously ineffective antibiotics, demonstrating its potential role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship (SAR) studies that aimed to optimize its inhibitory properties. Researchers focused on modifying the pipemidic acid substructure to enhance binding affinity and selectivity toward AddAB and RecBCD enzymes.

  • Modifications included:
    • Substitution of aromatic groups to improve interaction with enzyme active sites.
    • Exploration of different thiourea derivatives to assess their impact on biological activity.

These efforts resulted in the identification of several analogs with improved potency, although further exploration is needed to fully understand their mechanisms and therapeutic potential .

Properties

IUPAC Name

8-ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N6O3S/c1-2-29-12-16(19(33)34)17(32)15-11-26-20(28-18(15)29)30-6-8-31(9-7-30)21(35)27-14-5-3-4-13(10-14)22(23,24)25/h3-5,10-12H,2,6-9H2,1H3,(H,27,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYVBPXJSBDUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC(=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pipemidic acid (25 mg, 0.0824 mmol), 3-(trifluoromethyl)phenyl isothiocyanate (12.5 μL, 0.0824 mmol) and triethylamine (23 μL, 0.165 mmol) were used. Purification on silica yielded compound 11 in Table 1, below (31 mg, 75%). 1H NMR (300 MHz, CDCl3) δ 9.32 (s, 1H), 8.72 (s, 1H), 7.41-7.35 (m, 1H), 7.29-7.21 (m, 2H), 7.21-7.16 (m, 1H), 4.37 (q, J=7.10 Hz, 2H), 4.27-3.93 (m, 8H), 1.50 (t, J=7.04 Hz, 3H) ppm.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
12.5 μL
Type
reactant
Reaction Step Two
Quantity
23 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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